3-ethyl-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene derivatives. For instance, starting with 2-methylbenzoic acid, an ethyl group can be introduced at the meta position using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Another method involves the oxidation of 3-ethyl-2-methyltoluene. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. For example, the oxidation of 3-ethyl-2-methyltoluene using air or oxygen in the presence of a catalyst like cobalt or manganese salts can be employed. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Similar structure but lacks the ethyl group.
2-Ethylbenzoic acid: Similar structure but lacks the methyl group.
3-Ethylbenzoic acid: Similar structure but lacks the methyl group at the second position.
Uniqueness
3-Ethyl-2-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring. This dual substitution can influence its chemical reactivity and physical properties, making it distinct from its mono-substituted counterparts.
Properties
CAS No. |
55262-16-3 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.